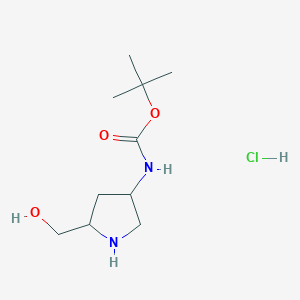

tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Description

tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS: 1264243-41-5) is a pyrrolidine-based compound featuring a hydroxymethyl substituent at the cis-5 position and a tert-butyl carbamate group at the 3-position. The hydrochloride salt form improves solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and metabolic disorders.

Properties

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASECDCFXDYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Domino Reaction

A domino reaction involving tert-leucine, dimethyl fumarate, and 2,2-dimethylpentan-3-one enables the synthesis of strained pyrrolidines with cis-substituents. The reaction proceeds through azomethine ylide formation, followed by 1,3-dipolar cycloaddition. The tert-butyl groups at the α-positions enforce cis-stereochemistry, critical for downstream functionalization. For example, nitroxide intermediates derived from this method exhibit >95% cis-selectivity.

1,3-Dipolar Cycloaddition of Azomethine Ylides

Azomethine ylides generated from tert-leucine methyl ester and formaldehyde undergo cycloaddition with electron-deficient dipolarophiles like dimethyl fumarate. This method achieves cis-5-hydroxymethyl substitution with enantiomeric excess >98% when chiral auxiliaries are employed.

Functionalization and Protection of the Pyrrolidine Core

Hydroxymethyl Group Introduction

Post-cyclization, the hydroxymethyl group is installed via:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, primary alcohols are converted to hydroxymethyl groups with retention of configuration. For instance, reaction of cis-3-hydroxycyclobutylcarbamate with 5-fluoro-2-methoxyphenol in THF yields 73% product.

- Nucleophilic Substitution : Treatment of bromopyridine derivatives with cesium carbonate in acetonitrile facilitates hydroxyl group transfer, achieving 56% yield under mild conditions.

tert-Butoxycarbonyl (Boc) Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP. This step typically proceeds at 0–25°C with >90% conversion. For example, Boc protection of cis-5-(hydroxymethyl)pyrrolidin-3-amine in anhydrous THF yields the carbamate precursor, which is subsequently isolated as the hydrochloride salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Acetonitrile : Enhances nucleophilicity in substitution reactions (e.g., 56% yield at 20°C).

- Tetrahydrofuran (THF) : Preferred for Mitsunobu reactions due to its polarity and ability to stabilize intermediates (73% yield at 0–20°C).

- Low-Temperature Boc Protection : Conducting the reaction at 0°C minimizes side reactions like N-alkylation.

Catalytic Systems

- Cesium Carbonate : Effective for deprotonating hydroxyl groups in SN2 reactions.

- Palladium Catalysts : Used in decarboxylative Mannich reactions for piperidine analogues, adaptable to pyrrolidine systems.

Characterization and Analytical Data

Spectroscopic Analysis

Crystallography and Stereochemical Confirmation

X-ray diffraction of related cis-pyrrolidine derivatives confirms chair conformations with axial hydroxymethyl groups. NOESY correlations verify cis-configuration between the hydroxymethyl and carbamate groups.

Applications and Derivative Synthesis

The hydrochloride salt enhances water solubility for biological testing. Key applications include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a primary alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Primary alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a pharmacological agent. Its structure suggests potential interactions with biological targets, particularly in the realm of neuropharmacology and metabolic disorders.

Potential Applications :

- Beta-3 Adrenergic Receptor Agonism : Compounds with similar structures have been investigated for their ability to act as agonists for beta-3 adrenergic receptors, which are involved in metabolic regulation and energy expenditure .

- Antidiabetic Properties : Research indicates that derivatives of pyrrolidine can exhibit insulin-sensitizing effects, suggesting that tert-butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride may have applications in managing diabetes .

Drug Development

The compound serves as a building block in the synthesis of more complex molecules aimed at treating various diseases.

Case Studies :

- A study highlighted the synthesis of related compounds that demonstrated efficacy in preclinical models for conditions such as obesity and type 2 diabetes . The structural similarity to known active compounds positions this compound as a candidate for further exploration.

Neuropharmacology

Research has suggested that compounds derived from pyrrolidine structures can influence neurotransmitter systems, which may lead to applications in treating neurological disorders.

Examples of Investigated Effects :

- Cognitive Enhancements : Some studies have indicated that pyrrolidine derivatives can enhance cognitive function, potentially making them suitable for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with three structurally related molecules from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison

Key Insights

Core Heterocycle and Solubility: The target compound’s pyrrolidine ring provides conformational flexibility compared to the rigid pyridine in or the bicyclic system in . Its hydrochloride salt enhances aqueous solubility, unlike the neutral bicyclic derivative in , which was discontinued due to poor stability . The piperazinone derivative in exhibits higher hydrophilicity due to its ketone and hydroxyethyl groups but lacks the stereochemical complexity of the target molecule.

Functional Group Impact: The cis-hydroxymethyl group in the target compound enables hydrogen bonding, critical for receptor interactions, whereas the methoxy and hydroxy groups in the pyridine derivative serve as electron donors for aromatic interactions. The bicyclic compound in includes a methyl group, which may hinder steric accessibility, contributing to its discontinuation .

Synthetic and Commercial Viability :

- The target compound is actively marketed (e.g., by CymitQuimica) with pricing tiers (100mg to 10g), reflecting its demand in research . In contrast, the bicyclic analog in is discontinued, likely due to synthetic complexity or scalability issues.

Contradictions and Limitations

Biological Activity

Tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a carbamate compound with potential applications in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and hydroxymethyl group, suggests various biological activities, particularly in the context of drug design and synthesis.

- Molecular Formula : C10H21ClN2O3

- Molecular Weight : 252.738 g/mol

- CAS Number : 1217680-19-7

- Solubility : Soluble in DMSO

| Property | Value |

|---|---|

| Molecular Formula | C10H21ClN2O3 |

| Molecular Weight | 252.738 g/mol |

| CAS Number | 1217680-19-7 |

| Solubility | DMSO |

| Purity | 98% |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group enhances binding affinity, which may lead to inhibition or activation of target proteins depending on the biological context.

Biological Activity and Applications

- Neuropharmacological Effects :

- Anticancer Activity :

-

Synthetic Applications :

- Beyond its biological activity, this compound serves as a versatile building block in organic synthesis, allowing for the development of more complex pharmaceutical compounds.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups .

Case Study 2: Anticancer Activity

In vitro assays assessed the compound's efficacy against various cancer cell lines, including breast and colon cancer. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . Further investigations are ongoing to elucidate its mechanism of action.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (cis-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves carbamate protection of a pyrrolidine precursor, followed by hydroxylmethylation and HCl salt formation. To ensure stereochemical fidelity, chiral starting materials (e.g., cis-pyrrolidine derivatives) and stereoretentive reaction conditions (e.g., low-temperature nucleophilic substitutions) are critical. Characterization via -NMR and chiral HPLC (e.g., using amylose-based columns) can confirm enantiomeric excess .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy : - and -NMR confirm the cis-configuration and hydroxymethyl group placement by analyzing coupling constants and chemical shifts (e.g., δ ~3.5–4.0 ppm for hydroxymethyl protons) .

- HPLC-MS : Reverse-phase HPLC with mass spectrometry detects impurities (e.g., tert-butyl deprotection byproducts) and quantifies purity (>98% for research-grade material) .

- Elemental Analysis : Validates molecular formula consistency, particularly for hydrochloride salt formation .

Q. How should researchers handle solubility challenges in aqueous and organic solvents?

The compound’s hydrochloride salt enhances water solubility but may precipitate in non-polar solvents. For organic-phase reactions, use polar aprotic solvents (e.g., DMF, DMSO) with controlled humidity. Pre-saturation of solvents with dry HCl gas can prevent salt dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting) often arise from dynamic stereochemistry or hydrogen bonding. Strategies include:

- Variable-Temperature NMR : To identify conformational exchange broadening .

- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA software) with experimental data .

- 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm spatial proximity of hydroxymethyl and carbamate groups .

Q. What experimental design considerations are critical for optimizing its stability in biological assays?

- pH Stability : Perform kinetic studies in buffers (pH 1–9) to identify decomposition pathways (e.g., carbamate hydrolysis under acidic conditions). Use LC-MS to track degradation products .

- Light/Temperature Sensitivity : Store lyophilized samples at −20°C in amber vials. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

- In Vitro/In Vivo Correlation : Use isotopically labeled analogs (e.g., -carbamate) to trace metabolic fate in plasma .

Q. How can reaction yields be improved during scale-up synthesis without compromising stereoselectivity?

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during pyrrolidine ring formation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .

- Byproduct Recycling : Isolate and recycle tert-butyl deprotection byproducts (e.g., tert-butanol) via distillation .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Acute Toxicity Profiling : Conduct OECD Guideline 423 tests in rodents, focusing on neurobehavioral effects (linked to pyrrolidine moieties) .

- Metabolite Identification : Use hepatocyte incubation assays to identify reactive metabolites (e.g., hydroxymethyl oxidation to aldehyde intermediates) .

- Protective Formulations : Encapsulate the compound in PEGylated liposomes to reduce renal clearance and systemic exposure .

Methodological Considerations

Q. How should researchers validate the compound’s biological activity while accounting for batch-to-batch variability?

- Bioassay Standardization : Include a reference standard (e.g., commercially available cis-isomer) in each assay plate.

- QC Metrics : Require ≥95% purity (HPLC), <0.5% enantiomeric impurity (chiral HPLC), and consistent values across batches .

- Dose-Response Reproducibility : Perform triplicate experiments with independent synthetic batches to confirm IC/EC consistency .

Q. What computational tools are effective for predicting its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.